molecular formula C18H10Cl2N2S2 B12039488 Di7-chloro(4-quinolyl) disulfide

Di7-chloro(4-quinolyl) disulfide

Cat. No.: B12039488
M. Wt: 389.3 g/mol
InChI Key: MSZBKTAJGGWGDX-UHFFFAOYSA-N
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Description

Di7-chloro(4-quinolyl) disulfide is an organosulfur compound featuring a disulfide bond (-S-S-) connecting two 7-chloro-4-quinolyl groups. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, is substituted with a chlorine atom at the 7-position, enhancing its electronic and steric properties. This compound is synthesized via coupling reactions, such as those employing EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under ambient conditions . Its structural uniqueness lies in the combination of aromatic heterocycles and a redox-active disulfide bond, making it a candidate for pharmaceutical research, particularly in antiproliferative applications .

Properties

Molecular Formula

C18H10Cl2N2S2

Molecular Weight

389.3 g/mol

IUPAC Name

7-chloro-4-[(7-chloroquinolin-4-yl)disulfanyl]quinoline

InChI

InChI=1S/C18H10Cl2N2S2/c19-11-1-3-13-15(9-11)21-7-5-17(13)23-24-18-6-8-22-16-10-12(20)2-4-14(16)18/h1-10H

InChI Key

MSZBKTAJGGWGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SSC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di7-chloro(4-quinolyl) disulfide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,7-dichloroquinoline, which is a key intermediate.

    Formation of Disulfide Bond: The disulfide bond is introduced through a reaction involving thiol groups. This can be achieved by reacting 4,7-dichloroquinoline with a suitable thiol reagent under oxidative conditions.

    Reaction Conditions: Common reagents for this transformation include hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Di7-chloro(4-quinolyl) disulfide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.

    Oxidation and Reduction: The disulfide bond can be reduced to thiols or oxidized to sulfonic acids under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, thiols, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Di7-chloro(4-quinolyl) disulfide is used as a building block for the synthesis of more complex molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, owing to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new drugs and materials.

Mechanism of Action

The mechanism by which Di7-chloro(4-quinolyl) disulfide exerts its effects involves its interaction with cellular targets. The compound can bind to proteins and enzymes, altering their function. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, properties, and applications of Di7-chloro(4-quinolyl) disulfide and analogous disulfides:

Compound Structure Key Properties Synthesis Applications
This compound Two 7-chloro-4-quinolyl groups linked via -S-S- Aromatic, redox-active, antiproliferative activity EDCI/DMAP-mediated coupling in CH₂Cl₂ Anticancer research
Diallyl disulfide (CH₂=CHCH₂)₂S₂ Volatile, garlic-derived, thiol-reactive Natural (garlic) or chemical synthesis Antimicrobial agent, food additive
Dibenzyl disulfide (C₆H₅CH₂)₂S₂ Crystalline, hydrophobic, stable Oxidation of benzyl thiols Lubricant additive, industrial chemistry
Molybdenum disulfide (MoS₂) Inorganic layered Mo-S sheets High thermal stability (mp ~1185°C), semiconducting High-temperature solid-state reactions Electronics, coatings, catalysis
Bis(4-aminophenyl) disulfide dihydrochloride (NH₂C₆H₄)₂S₂·2HCl Water-soluble, amine-functionalized Thiol oxidation in acidic conditions Polymer crosslinking, drug intermediates

Key Comparative Insights

  • Aromatic vs. In contrast, aliphatic disulfides like diallyl or dibenzyl disulfide exhibit higher volatility or hydrophobicity, favoring industrial or food applications .
  • Bis(4-aminophenyl) disulfide, with electron-donating amines, shows opposite electronic behavior, making it suitable for polymer modification .
  • Redox Activity: The disulfide bond in this compound is redox-active, enabling dynamic bond cleavage under reducing environments, a property exploited in drug delivery. Molybdenum disulfide, however, relies on its layered structure for applications in lubrication and electronics rather than redox activity .
  • Thermal Stability: Molybdenum disulfide’s inorganic structure grants exceptional thermal stability (mp ~1185°C), unlike organic disulfides, which decompose at lower temperatures (e.g., dibenzyl disulfide >270°C) .

Pharmaceutical Relevance

This compound derivatives demonstrate notable antiproliferative activity, attributed to the quinoline scaffold’s ability to intercalate DNA or inhibit kinases . This contrasts with diallyl disulfide, which exerts anticancer effects via ROS generation and apoptosis induction .

Material Science Contributions

While this compound is primarily biologically oriented, disulfide bonds in general (e.g., in epoxy resins) enhance self-healing properties by enabling reversible bond reformation . Molybdenum disulfide’s layered structure is pivotal in nanoelectronics and tribology .

Industrial Utility

Dibenzyl disulfide’s stability and lubricating properties make it ideal for high-stress mechanical environments, whereas bis(4-aminophenyl) disulfide’s solubility and amine groups facilitate its use in crosslinking polymers .

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